- Potent SARS-CoV-2 mRNA Cap Methyltransferase Inhibitors by Bioisosteric Replacement of Methionine in SAM Cosubstrate, ACS Medicinal Chemistry Letters, 2021, 12(7), 1102-1107

Cas no 892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol)

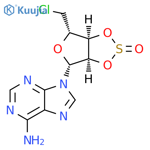

892-48-8 structure

Nome del prodotto:(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol

Numero CAS:892-48-8

MF:C10H12ClN5O3

MW:285.686980247498

MDL:MFCD00049038

CID:724467

PubChem ID:5327118

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Adenosine,5'-chloro-5'-deoxy-

- 5'-Chloro-5'-deoxyadenosine

- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol

- 5'-Deoxy-5'-chloroadenosine

- 5′-Chloro-5′-deoxyadenosine (ACI)

- 5′-Deoxy-5′-chloroadenosine

- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol

- (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

- 5'-CIDA

- 892-48-8

- 5'chloro-5'-deoxyadenosine

- PD070072

- F12250

- CHEMBL404658

- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)tetrahydrofuran-3,4-diol

- 5-Deoxy-5-chloroadenosine

- SCHEMBL2116089

- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl) tetrahydrofuran-3,4-diol

- CHEBI:47133

- DS-8004

- PDSP2_001052

- BRN 0624885

- ADENOSINE, 5'-CHLORO-5'-DEOXY-

- AKOS016023925

- CS-W000275

- Q27120769

- PDSP1_001068

- DTXSID10875948

- C19768

- 5CD

- IYSNPOMTKFZDHZ-KQYNXXCUSA-N

- MFCD00049038

- 5'-Chloroadenosine

-

- MDL: MFCD00049038

- Inchi: 1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

- Chiave InChI: IYSNPOMTKFZDHZ-KQYNXXCUSA-N

- Sorrisi: O[C@@H]1[C@H](O)[C@@H](CCl)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Proprietà calcolate

- Massa esatta: 285.06300

- Massa monoisotopica: 285.0628670g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 8

- Conta atomi pesanti: 19

- Conta legami ruotabili: 2

- Complessità: 338

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.3

- Superficie polare topologica: 119Ų

Proprietà sperimentali

- Punto di fusione: 187 °C (exothermic decomp onset @144.5 C)(lit.)

- PSA: 119.31000

- LogP: -0.15230

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- WGK Germania:3

- RTECS:AU7357200

- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD103561)

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049590-10g |

5'-Chloro-5'-deoxyadenosine |

892-48-8 | 96% | 10g |

¥169 | 2023-04-13 | |

| TRC | D232545-50g |

5'-Deoxy-5'-chloroadenosine |

892-48-8 | 50g |

$431.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D628740-100g |

5'-CHLORO-5'-DEOXYADENOSINE |

892-48-8 | 97% | 100g |

$600 | 2024-06-05 | |

| abcr | AB435972-100g |

5'-Chloro-5'-deoxyadenosine, 95%; . |

892-48-8 | 95% | 100g |

€241.30 | 2025-02-20 | |

| TRC | D232545-5g |

5'-Deoxy-5'-chloroadenosine |

892-48-8 | 5g |

$ 75.00 | 2023-09-08 | ||

| ChemScence | CS-W000275-10g |

5'-Chloro-5'-deoxyadenosine |

892-48-8 | ≥96.0% | 10g |

$45.0 | 2022-04-26 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY102618-25g |

5’-Chloro-5’-deoxyadenosine |

892-48-8 | ≥95% | 25g |

¥806.0 | 2023-09-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3773-5G |

5'-Chloro-5'-deoxyadenosine |

892-48-8 | >98.0%(T)(HPLC) | 5g |

¥220.00 | 2024-04-15 | |

| Ambeed | A134694-5g |

5'-Chloro-5'-deoxyadenosine |

892-48-8 | 97% | 5g |

$8.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ941-5g |

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |

892-48-8 | 97% | 5g |

¥198.0 | 2022-06-10 |

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: Methanol ; 1 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 3 h, 0 °C; 0 °C → rt; 16 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt

1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt

Riferimento

- S-Adenosyl methionine cofactor modifications enhance the biocatalytic repertoire of small molecule C-alkylation, Angewandte Chemie, 2019, 58(49), 17583-17588

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 4 h, 0 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

Riferimento

- Convenient preparation of pinometostat and related 5'-deoxy-5'-amino adenosine derivatives as well as their activity against DOT1L, Tetrahedron Letters, 2018, 59(4), 415-417

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Acetonitrile , Pyridine ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt

1.2 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 30 min, rt

Riferimento

- Discovery of a Dual PRMT5-PRMT7 Inhibitor, ACS Medicinal Chemistry Letters, 2015, 6(4), 408-412

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 0 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt

1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt

Riferimento

- Modification of the length and structure of the linker of N6-benzyladenosine modulates its selective antiviral activity against enterovirus 71, European Journal of Medicinal Chemistry, 2016, 111, 84-94

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 - 5 °C; 3 h, 0 °C; overnight, 0 °C; 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt

1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 5 - 6, rt

1.3 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 1 h, rt

Riferimento

- Synthesis and characterization of Se-adenosyl-L-selenohomocysteine selenoxide, Journal of Sulfur Chemistry, 2015, 36(2), 135-144

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C

1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C

1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C

Riferimento

- Structural and Functional Basis of C-Methylation of Coumarin Scaffolds by NovO, ACS Chemical Biology, 2017, 12(2), 374-379

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 5 min, 0 °C; 3 h, 0 °C; 0 °C → 22 °C; 16 h, 22 °C

1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C

1.2 Reagents: Ammonia Solvents: Water ; 30 min, 22 °C

Riferimento

- A Tandem enzymatic sp2-C-methylation process: Coupling in Situ S-adenosyl-L-methionine formation with methyl transfer, ChemBioChem, 2017, 18(11), 992-995

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Acetonitrile ; 0 °C; 4 h, 5 °C; overnight, 5 °C → rt

1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt

1.2 Reagents: Ammonia Solvents: Methanol , Water ; 30 min, rt

Riferimento

- Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate, Angewandte Chemie, 2016, 55(46), 14277-14280

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Raw materials

- 9H-Purin-6-amine, 9-[(3aR,4R,6S,6aR)-6-(chloromethyl)tetrahydro-2-oxidofuro[3,4-d]-1,3,2-dioxathiol-4-yl]-

- Adenosine

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Preparation Products

(2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol Letteratura correlata

-

C. Vranken,A. Fin,P. Tufar,J. Hofkens,M. D. Burkart,Y. Tor Org. Biomol. Chem. 2016 14 6189

-

Amy L. Lane,Bradley S. Moore Nat. Prod. Rep. 2011 28 411

-

S. Thompson,M. Onega,S. Ashworth,I. N. Fleming,J. Passchier,D. O'Hagan Chem. Commun. 2015 51 13542

-

W. L. Yeo,X. Chew,D. J. Smith,K. P. Chan,H. Sun,H. Zhao,Y. H. Lim,E. L. Ang Chem. Commun. 2017 53 2559

-

Phillip T. Lowe,Sergio Dall'Angelo,Ian N. Fleming,Monica Piras,Matteo Zanda,David O'Hagan Org. Biomol. Chem. 2019 17 1480

892-48-8 ((2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol) Prodotti correlati

- 4754-39-6(5'-Deoxyadenosine)

- 3080-29-3(L-Adenosine)

- 2140-79-6(2'-O-Methyl Adenosine)

- 73-03-0(Cordycepin)

- 24356-66-9(Vidarabine monohydrate)

- 58-61-7(Adenosine)

- 14365-44-7(5'-Amino-5'-deoxyadenosine)

- 10300-22-8(3'-O-Methyladenosine)

- 5536-17-4(Vidarabine)

- 2227770-86-5(rac-tert-butyl N-{4-(1R,2S)-2-aminocyclopropyl-3-fluorophenyl}carbamate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:892-48-8)5'-CHLORO-5'-DEOXYADENOSINE

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta